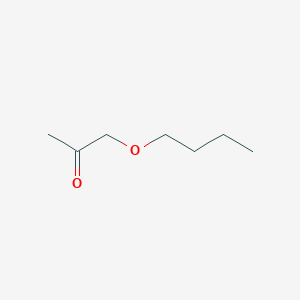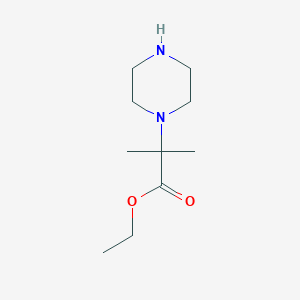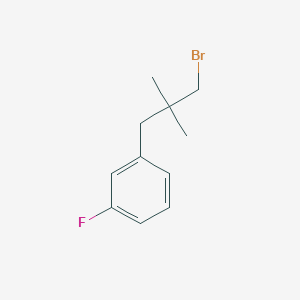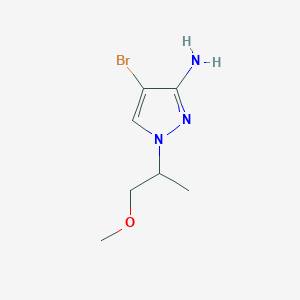
5-amino-N-(cyclopropylmethyl)-2-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-N-(cyclopropylmethyl)-2-methoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the amino group, cyclopropylmethyl moiety, and methoxy group on the benzenesulfonamide scaffold contributes to its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(cyclopropylmethyl)-2-methoxybenzenesulfonamide typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-methoxybenzenesulfonyl chloride from 2-methoxybenzenesulfonic acid and thionyl chloride.
Amination: The sulfonyl chloride is then reacted with cyclopropylmethylamine in the presence of a base such as triethylamine to form N-(cyclopropylmethyl)-2-methoxybenzenesulfonamide.
Nitration and Reduction: The intermediate is nitrated using a nitrating agent like nitric acid to introduce the nitro group at the 5-position. The nitro group is subsequently reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and reduction steps, ensuring higher yields and purity. Additionally, industrial methods often incorporate advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, or sodium borohydride.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of various substituted benzenesulfonamides.
科学的研究の応用
Chemistry
In chemistry, 5-amino-N-(cyclopropylmethyl)-2-methoxybenzenesulfonamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, making it a candidate for antibacterial research.
Medicine
Medically, sulfonamides are well-known for their antibacterial properties. This compound is investigated for its potential to inhibit bacterial growth by interfering with folic acid synthesis, a crucial pathway for bacterial survival.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and dyes. Its functional groups allow for modifications that can enhance material performance.
作用機序
The mechanism of action of 5-amino-N-(cyclopropylmethyl)-2-methoxybenzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group competes with PABA for binding to the enzyme dihydropteroate synthase, thereby inhibiting the synthesis of dihydrofolic acid, a precursor for folic acid. This inhibition disrupts bacterial DNA synthesis and cell division, leading to bacterial cell death.
類似化合物との比較
Similar Compounds
Sulfamethoxazole: Another sulfonamide with a similar mechanism of action but different substituents.
Sulfadiazine: A sulfonamide used in the treatment of bacterial infections, particularly in combination with other antibiotics.
Sulfisoxazole: Known for its use in urinary tract infections due to its high solubility in urine.
Uniqueness
5-amino-N-(cyclopropylmethyl)-2-methoxybenzenesulfonamide is unique due to the presence of the cyclopropylmethyl group, which can influence its binding affinity and specificity towards bacterial enzymes. The methoxy group also adds to its distinct chemical properties, potentially affecting its solubility and reactivity compared to other sulfonamides.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, from organic synthesis to medicinal chemistry.
特性
分子式 |
C11H16N2O3S |
|---|---|
分子量 |
256.32 g/mol |
IUPAC名 |
5-amino-N-(cyclopropylmethyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C11H16N2O3S/c1-16-10-5-4-9(12)6-11(10)17(14,15)13-7-8-2-3-8/h4-6,8,13H,2-3,7,12H2,1H3 |
InChIキー |
BQNIBAVSRFGWMP-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)N)S(=O)(=O)NCC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(R)-3-(3-Chloro-phenyl)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-propionic acid](/img/structure/B13540825.png)










![1-[4-Fluoro-2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B13540901.png)

